2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride
CAS No.: 1185116-63-5
Cat. No.: VC0020560
Molecular Formula: C8H11Cl2NO2
Molecular Weight: 231.124
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185116-63-5 |
|---|---|
| Molecular Formula | C8H11Cl2NO2 |
| Molecular Weight | 231.124 |
| IUPAC Name | 2-[chloro(dideuterio)methyl]-5,6-dideuterio-3-methoxy-4-(trideuteriomethoxy)pyridine;hydrochloride |
| Standard InChI | InChI=1S/C8H10ClNO2.ClH/c1-11-7-3-4-10-6(5-9)8(7)12-2;/h3-4H,5H2,1-2H3;1H/i1D3,3D,4D,5D2; |
| Standard InChI Key | YYRIKJFWBIEEDH-JDCLFIOBSA-N |
| SMILES | COC1=C(C(=NC=C1)CCl)OC.Cl |
Introduction
Chemical Structure and Properties
2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride is a deuterated analog of 2-chloromethyl-3,4-dimethoxypyridine. The compound features a pyridine ring with a chloromethyl group and two methoxy groups at positions 3 and 4, with seven hydrogen atoms replaced by deuterium (a stable isotope of hydrogen). This deuteration significantly impacts the compound's physical and spectroscopic properties while maintaining similar chemical reactivity to its non-deuterated counterpart.
The compound has a molecular weight of 224.08 g/mol and presents as a crystalline solid under standard conditions. Its chemical structure combines the reactivity of the chloromethyl group with the electron-donating properties of the methoxy substituents, creating a versatile molecule for various chemical transformations.
Physical Properties
The physical properties of 2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Weight | 224.08 g/mol |
| Physical State | Crystalline solid |
| Solubility | Soluble in polar organic solvents |
| Melting Point | Similar to non-deuterated analog |
| Stability | Enhanced compared to non-deuterated version |
Significance in Analytical Chemistry
The deuteration pattern of 2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride makes it particularly valuable in nuclear magnetic resonance (NMR) spectroscopy applications. The presence of deuterium atoms creates distinct spectroscopic profiles that enable researchers to track the compound in complex biological matrices and reaction mixtures.
The compound's importance extends to its use as an internal standard in quantitative analyses, where the deuterated structure provides a nearly identical chemical behavior but distinctly different mass spectral signature compared to the non-deuterated compound.
Synthesis and Preparation Methods
Synthetic Routes
While the search results don't provide a specific synthesis route for the deuterated version, the preparation of the non-deuterated analog (2-chloromethyl-3,4-dimethoxypyridine hydrochloride) provides valuable insights that can be adapted for deuteration processes.
The patent information describes a synthetic pathway starting from maltol that proceeds through seven key steps: methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and secondary chlorination . This method reportedly yields over 75% of the final product with good purity.
Detailed Synthesis Steps
The preparation method for the non-deuterated analog, which would precede deuteration, involves the following sequence:
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Methylation: Maltol is treated with sodium hydroxide and dimethyl phosphate under controlled temperature (0-2°C) to produce 3-methoxy-2-methyl-4H-pyran-4-one .
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Ammonification: The methylated product is reacted with ammonia at 40-45°C to form 3-methoxy-2-methyl-4(1H)-pyridone .
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Chlorination: Treatment with phosphorus oxychloride under reflux conditions produces 4-chloro-3-methoxy-2-picoline .
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Oxidation: The picoline derivative is oxidized using hydrogen peroxide in glacial acetic acid to form the corresponding N-oxide .
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Methoxy substitution: The N-oxide undergoes substitution with sodium methoxide to introduce the second methoxy group .
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Hydroxymethylation: This step produces 2-methylol-3,4-dimethoxy-pyridine .
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Secondary chlorination: The final step involves chlorination of the methylol group using sulfur oxychloride to yield 2-chloromethyl-3,4-dimethoxypyridine hydrochloride .
Deuteration Considerations
For the deuterated version, additional steps would be required to introduce the seven deuterium atoms at specific positions. This typically involves:
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Exchange reactions using deuterated solvents under catalytic conditions
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Starting with deuterated precursors
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Employing specialized deuteration reagents such as D₂O/DCl or CD₃OD
Applications in Research and Industry
Pharmaceutical Research Applications
2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride serves as an important reference standard in pharmaceutical testing and development. Its applications include:
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Analytical method validation
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Quality control processes
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Metabolic stability studies
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Drug-drug interaction assessments
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Pharmacokinetic investigations
The deuterated nature of this compound makes it particularly valuable for isotope dilution mass spectrometry (IDMS) studies, where it can be used to quantify the non-deuterated analog in biological samples with high accuracy.
Use as an Internal Standard
The compound's primary value in analytical chemistry stems from its role as an internal standard. The table below highlights key advantages of using 2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride in analytical applications:
| Advantage | Explanation |
|---|---|
| Chromatographic Co-elution | Nearly identical retention time to non-deuterated analog |
| Distinct Mass Spectra | Easily differentiated in mass spectrometry |
| Metabolic Stability | Deuteration often slows metabolic processes |
| Matrix Effect Compensation | Experiences similar matrix effects as the analyte |
| Synthesis Pathway Tracking | Enables monitoring of reaction progress |
Medicinal Chemistry Applications
In medicinal chemistry, 2-Chloromethyl-3,4-dimethoxypyridine and its derivatives have been investigated for their potential in synthesizing biologically active compounds. The chloromethyl group serves as a reactive handle for further functionalization, allowing for the attachment of various pharmacophores.
Comparative Analysis
Comparison with Non-deuterated Analog
2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride differs from its non-deuterated counterpart primarily in its mass and spectroscopic properties. The following table provides a comparison between the two compounds:
| Property | 2-Chloromethyl-3,4-dimethoxypyridine HCl | 2-Chloromethyl-3,4-dimethoxypyridine-d7 HCl |
|---|---|---|
| Molecular Weight | 217.08 g/mol (estimated) | 224.08 g/mol |
| NMR Signals | Standard proton signals | Reduced signals due to deuteration |
| Metabolic Stability | Standard | Potentially enhanced |
| Mass Spectrum | Base molecular ion at m/z 217 | Base molecular ion at m/z 224 |
| Chemical Reactivity | Reference standard | Similar to non-deuterated version |
Structural Analogs
Several compounds share structural similarities with 2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride. These include:
| Compound | Structural Features | Applications |
|---|---|---|
| 2-Chloromethyl-3,4-dimethoxypyridine | Non-deuterated version | Pharmaceutical intermediate |
| 2-Methoxy-3-chloropyridine | Single methoxy group, different substitution pattern | Diverse synthetic applications |
| 2-Aminomethyl-3,4-dimethoxypyridine | Amino group instead of chloromethyl | Different biological activities |
Research Significance and Future Directions
Current Research Applications
The unique properties of 2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride make it valuable in several research areas:
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Quantitative bioanalytical methods development
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Metabolism and pharmacokinetic studies
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Structure-activity relationship investigations
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Chemical reaction mechanism studies
Analytical Considerations
Detection and Quantification Methods
The analysis of 2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride typically involves:
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Liquid chromatography coupled with mass spectrometry (LC-MS)
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Nuclear magnetic resonance (NMR) spectroscopy
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Infrared spectroscopy for structural confirmation
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High-performance liquid chromatography (HPLC) for purity assessment
Stability Considerations
The stability profile of 2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride differs from its non-deuterated counterpart due to the kinetic isotope effect. This effect potentially increases the compound's stability under certain conditions, particularly in metabolic environments where C-H/C-D bond breaking might be involved in the rate-determining step.
2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride represents an important tool in analytical and pharmaceutical chemistry. Its deuterated structure makes it particularly valuable as a reference standard and internal standard in quantitative analyses. Despite the limited information available specifically for the deuterated version, understanding of the non-deuterated analog provides valuable insights into its properties and applications.
The synthesis of this compound, while complex, builds upon established methods for preparing the non-deuterated version, with additional steps for introducing deuterium atoms at specific positions. Future research will likely focus on optimizing these synthetic routes and expanding the applications of this compound in pharmaceutical development and analytical chemistry.
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